Narrow-Spectrum Specificity: Differential Antimicrobial Activity Against a 47-Strain Panel
In a direct head-to-head well-diffusion assay against a panel of 47 bacterial strains representing 22 genera common to the human gut microbiota, thuricin CD exhibited a highly restricted spectrum of activity compared to fidaxomicin, vancomycin, and the bacteriocin nisin [1]. While thuricin CD demonstrated zones of inhibition only against C. difficile and some Bacillus spp., the comparator agents were active against a wide array of other Gram-positive bacteria [1]. This narrow spectrum is further quantified by MIC data showing thuricin CD's low MIC (<3.1 µg/mL) against C. difficile and B. firmus, in stark contrast to its inactivity against most other strains, for which fidaxomicin, vancomycin, and nisin all demonstrated substantially lower MICs [1].
| Evidence Dimension | Inhibitory spectrum against 47-strain panel |
|---|---|
| Target Compound Data | Active only against C. difficile and some Bacillus spp. |
| Comparator Or Baseline | Fidaxomicin: Active against most Gram-positive bacteria tested; Vancomycin: Active against most Gram-positive bacteria tested; Nisin: Active against most Gram-positive bacteria tested |
| Quantified Difference | Thuricin CD is inactive against the vast majority of non-target strains, whereas all comparators are active against a broad range. |
| Conditions | Well-diffusion assay and broth microdilution MIC determination against 47 bacterial strains |
Why This Matters
Procuring thuricin CD ensures experimental systems maintain a defined, C. difficile-specific perturbation, whereas use of broader-spectrum comparators introduces the confounding variable of widespread, off-target killing of the commensal microbiota.
- [1] Walsh L, Lavelle A, O'Connor PM, Hill C, Ross RP. Comparison of fidaxomicin, thuricin CD, vancomycin and nisin highlights the narrow spectrum nature of thuricin CD. Gut Microbes. 2024 Jan-Dec;16(1):2342583. doi: 10.1080/19490976.2024.2342583. View Source
